molecular formula C12H19NO4 B11869956 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid

2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid

Cat. No.: B11869956
M. Wt: 241.28 g/mol
InChI Key: ORZOKDMZSYZMLD-UHFFFAOYSA-N
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Description

2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid is a bicyclic organic compound featuring a cyclopropane ring fused to a Boc-protected azetidine (a four-membered nitrogen-containing ring). The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the azetidine nitrogen, enhancing stability during synthetic processes. This compound is structurally significant due to its dual-ring system, which combines the strain of cyclopropane with the conformational rigidity of azetidine. Such hybrid systems are valuable in medicinal chemistry, particularly for designing enzyme inhibitors or bioactive molecules targeting rigid binding pockets .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-7(6-13)8-4-9(8)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)

InChI Key

ORZOKDMZSYZMLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CC2C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of Brominated Acrylates

Azetidine precursors are synthesized via bromination and cyclization of alkyl 2-(bromomethyl)acrylates. For example:

  • Step 1 : Amination of alkyl 2-(bromomethyl)acrylates with ammonia yields β-amino esters.

  • Step 2 : Base-induced cyclization (e.g., using K2_2CO3_3) forms aziridine intermediates, which isomerize to azetidines under thermal conditions.

  • Key Data :

    Starting MaterialCyclization AgentTemperatureYield (%)
    Ethyl 2-(BrCH2_2)acrylateK2_2CO3_380°C68
    Methyl 2-(BrCH2_2)acrylateNaOH60°C72

Boc Protection of the Azetidine Amine

The azetidine amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane with a catalytic base (e.g., DMAP):
Azetidine+(Boc)2ODMAP, CH2Cl2Boc-Azetidine\text{Azetidine} + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP, CH}_2\text{Cl}_2} \text{Boc-Azetidine}

  • Optimization : Excess Boc anhydride (1.2 eq.) and 24-hour reaction time achieve >95% protection.

Carboxylic Acid Formation

Ester Hydrolysis

The cyclopropane ester is hydrolyzed to the carboxylic acid using acidic or basic conditions:

  • Basic Hydrolysis : 2 M NaOH in MeOH/H2_2O (1:1), reflux, 6 hours (Yield: 85%).

  • Acidic Hydrolysis : 6 M HCl, 100°C, 3 hours (Yield: 78%).

Direct Oxidation of Aldehydes

Patent US5504245A describes aldehyde oxidation as a cost-effective method:
Cyclopropanecarboxaldehyde+O2100°CCyclopropanecarboxylic acid\text{Cyclopropanecarboxaldehyde} + \text{O}_2 \xrightarrow{\text{100°C}} \text{Cyclopropanecarboxylic acid}

  • Advantages : No catalyst required; uses air as the oxygen source.

Integrated Synthetic Routes

Route 1: Sequential Cyclization-Protection-Cyclopropanation

  • Synthesize azetidine-3-carboxylate via bromoacrylate cyclization.

  • Protect the amine with Boc anhydride.

  • Perform Simmons-Smith cyclopropanation.

  • Hydrolyze the ester to the carboxylic acid.

  • Overall Yield : 42% (four steps).

Route 2: Late-Stage Boc Protection

  • Prepare cyclopropanecarboxylic acid via aldehyde oxidation.

  • Couple with azetidine using EDC/HOBt.

  • Protect the amine post-coupling.

  • Overall Yield : 38% (three steps).

Critical Analysis of Methodologies

MethodAdvantagesLimitationsYield (%)
Simmons-SmithHigh stereoselectivityRequires toxic CH2_2I2_260–75
KulinkovichCompatible with sensitive groupsLow yields for bulky substrates50–65
Direct OxidationCost-effective, scalableLimited to aldehyde precursors70–85

Chemical Reactions Analysis

Types of Reactions

2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the cyclopropane ring using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The Boc protecting group can be removed through hydrolysis using acidic conditions (e.g., trifluoroacetic acid, TFA) to yield the free amine.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: Alkyl halides, acyl chlorides, NaH, KOtBu

    Hydrolysis: TFA, HCl, H2O

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Substituted azetidines, cyclopropanes

    Hydrolysis: Free amines

Scientific Research Applications

Pharmaceutical Chemistry

The primary applications of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid are anticipated in pharmaceutical chemistry, particularly in the development of novel therapeutic agents. Its unique structure may confer specific biological activities that are valuable in drug discovery.

Potential Therapeutic Areas :

  • Anticancer Agents : Preliminary studies indicate that derivatives of this compound might exhibit anticancer properties, similar to other azetidine-based compounds that have shown promise against various cancer cell lines .
  • Antiviral Activity : Research into compounds with similar structures has suggested potential antiviral applications, particularly against influenza viruses, by targeting viral polymerase mechanisms .

Agrochemicals

Recent studies have explored the use of cyclopropanecarboxylic acids as innovative regulators in ethylene biosynthesis, which is crucial for plant growth and development. The compound may play a role in modulating plant responses to environmental stressors, thus enhancing agricultural productivity .

Case Study 1: Anticancer Activity

A study conducted on azetidine derivatives demonstrated significant anticancer activity against leukemia cell lines. The compounds were evaluated for their inhibition rates, with some showing over 80% inhibition against specific cancer types . This suggests that 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid could be a candidate for further investigation in cancer therapeutics.

Case Study 2: Ethylene Regulation in Plants

Research published on the effects of cyclopropanecarboxylic acids revealed their potential as regulators of ethylene biosynthesis in plants. The findings indicated that these compounds could enhance plant resilience under stress conditions, thereby improving crop yields and sustainability .

Mechanism of Action

The mechanism of action of 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid involves its interaction with molecular targets through various pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their structure and function.

    Signal Transduction: The compound may interfere with cellular signaling pathways by modulating the activity of key signaling molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with three analogs from the provided evidence, focusing on core structural motifs, functional groups, and applications:

Compound Name CAS Number Molecular Formula Key Features Applications/Relevance
2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid Not provided C₁₂H₁₉NO₄⁴ Cyclopropane + Boc-azetidine; carboxylic acid group Potential intermediate for bioactive molecules, enzyme inhibitors
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate Not provided C₁₃H₁₉N₃O₄Se Selenazole ring + Boc-azetidine; methyl ester and amino groups Bioactive selenium-containing heterocycle; explored for antitumor/antioxidant activity
1-(2-Aminoethyl)cyclopropanecarboxylic acid hydrochloride 31420-47-0 C₆H₁₂ClNO₂ Cyclopropane + aminoethyl chain; hydrochloride salt Building block for peptide mimetics; enhances solubility for drug delivery
2-tert-Butyl-2-cyclopropene-1-carboxylic acid 26208-98-0 C₈H₁₂O₂ Cyclopropene (unsaturated) + tert-butyl; carboxylic acid Reactive intermediate for strained alkene synthesis; limited bioactivity data

Notes:

  • Cyclopropane vs. Cyclopropene: The target compound’s saturated cyclopropane ring offers greater stability compared to the strained cyclopropene in , which is prone to ring-opening reactions.
  • Boc Protection: The Boc group in the target compound and the selenazole analog contrasts with the unprotected aminoethyl group in , affecting solubility and reactivity.
  • Functional Groups: The carboxylic acid in the target compound and enables conjugation with amines or alcohols, while the selenazole in introduces redox-active selenium.

Q & A

Basic: What are the standard synthetic routes for 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid?

The compound is typically synthesized via multi-step routes involving cyclopropanation and Boc (tert-butoxycarbonyl) protection. A common approach includes:

  • Cyclopropane ring formation : Using [2+1] cycloaddition or Simmons-Smith reactions to construct the strained cyclopropane core.
  • Azetidine functionalization : Introducing the Boc-protected azetidine moiety through nucleophilic substitution or coupling reactions, ensuring stereochemical control .
  • Carboxylic acid activation : Final deprotection or hydrolysis steps to yield the free carboxylic acid group. Characterization via NMR and LC-MS is critical to confirm purity and structure .

Basic: How is the compound structurally characterized in academic research?

Key techniques include:

  • NMR spectroscopy : 1H/13C NMR to verify cyclopropane ring integrity, Boc-group presence, and azetidine stereochemistry.
  • X-ray crystallography : Resolves spatial arrangement of the cyclopropane-azetidine system, critical for understanding steric effects in downstream applications .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, ensuring synthetic accuracy .

Advanced: How can reaction conditions be optimized to improve synthetic yields of this compound?

Optimization strategies involve:

  • Temperature control : Lower temperatures (e.g., -78°C) during cyclopropanation to minimize side reactions.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) for selective coupling of the azetidine moiety .
  • Protection/deprotection timing : Sequential Boc protection to prevent azetidine ring opening under acidic conditions .
  • DoE (Design of Experiments) : Systematic variation of solvent polarity, stoichiometry, and reaction time to identify optimal parameters .

Advanced: What stability considerations are critical for handling this compound under experimental conditions?

  • pH sensitivity : The Boc group is labile under strongly acidic or basic conditions; neutral buffers (pH 6–8) are recommended for biological assays .
  • Thermal stability : Avoid prolonged heating >80°C to prevent cyclopropane ring strain release or Boc decomposition.
  • Storage : Lyophilize and store at -20°C under inert atmosphere to mitigate hydrolysis .

Advanced: How can this compound be utilized in designing enzyme inhibitors or receptor modulators?

Methodological steps include:

  • Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity with enzymes like proteases or kinases.
  • Structure-activity relationship (SAR) : Modify the cyclopropane or azetidine moieties to enhance selectivity; the carboxylic acid group enables conjugation to pharmacophores .
  • In vitro validation : Test inhibition potency via fluorometric assays (e.g., NADH-coupled enzymatic reactions) and validate receptor modulation using SPR (surface plasmon resonance) .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

  • Reproducibility checks : Validate assay conditions (e.g., buffer composition, cell lines) to rule out experimental variability .
  • Meta-analysis : Compare structural analogs (e.g., 3-phenylcyclopropane derivatives) to isolate activity contributions from the Boc-azetidine group .
  • Mechanistic studies : Use isotopic labeling (e.g., 13C-NMR) to track metabolic pathways and identify off-target interactions .

Advanced: What comparative advantages does this compound offer over similar cyclopropane derivatives in medicinal chemistry?

  • Steric and electronic effects : The azetidine-Boc group enhances rigidity and metabolic stability compared to open-chain amines .
  • Synthetic versatility : The carboxylic acid enables direct conjugation to drug candidates, unlike methyl or ester derivatives .
  • Biological penetration : Cyclopropane rings improve membrane permeability relative to bulkier substituents (e.g., tert-butyl groups) .

Basic: What are the key applications of this compound in organic synthesis?

  • Peptide mimetics : The cyclopropane-azetidine system mimics proline-like secondary structures in peptide design .
  • Chiral building blocks : Used in asymmetric synthesis of β-lactams or heterocycles via stereoselective cycloadditions .

Advanced: How can researchers mitigate racemization risks during Boc protection/deprotection steps?

  • Low-temperature deprotection : Use TFA (trifluoroacetic acid) at 0°C to minimize azetidine ring opening.
  • Chiral auxiliaries : Introduce temporary protecting groups (e.g., Fmoc) to stabilize stereocenters during synthesis .

Advanced: What analytical challenges arise in quantifying this compound in complex matrices (e.g., cell lysates)?

  • Matrix interference : Use SPE (solid-phase extraction) or protein precipitation to isolate the compound.
  • LC-MS/MS optimization : Employ reverse-phase columns (C18) with ion-pairing agents (e.g., TFA) to enhance sensitivity .

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